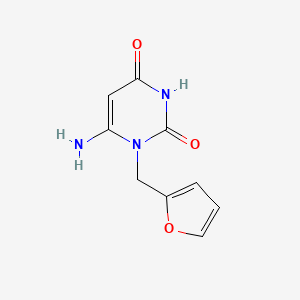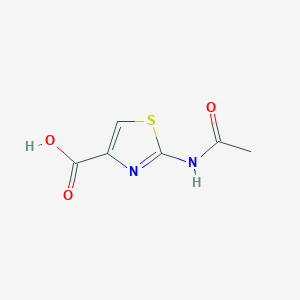
2-Acetamido-1,3-thiazole-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of 2-acetamido-1,3-thiazole-4-carboxylic acid and its analogs often involves the use of thiazolyl precursors. One method described involves the stereoselective 1,4-conjugate addition of trimethylsilyl azide to a 2-thiazolyl α,β-enone bearing a protected D-mannose moiety, leading to an isomer of N-acetylneuraminic acid with the acetamido group at C-4, a process indicating the complexity and precision required in synthesizing such compounds (Dondoni, Boscarato, & Marra, 1994).
Molecular Structure Analysis
Molecular structure analysis reveals that compounds like 2-acetamido-1,3-thiazole-4-carboxylic acid often exhibit planarity in their molecular structure, facilitating specific types of chemical reactions and interactions. For instance, the structure of 2-acetamido-4-tolyl-1,3-thiazole, a related compound, is essentially planar, enabling unique hydrogen-bonding interactions and packing arrangements in the solid state (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
2-Acetamido-1,3-thiazole-4-carboxylic acid and its derivatives participate in various chemical reactions, reflecting their diverse chemical properties. These compounds can undergo transformations such as the Curtius reaction, leading to the formation of 4-acetamido-compounds and demonstrating the reactivity of the thiazole carboxylic acid group (Hall & Walker, 1966).
科学的研究の応用
-
Antioxidant, Analgesic, Anti-inflammatory Applications
- Field : Medicinal Chemistry
- Summary : Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents .
- Results : The outcomes of these applications would also depend on the specific derivative and its intended use. In general, successful applications would result in reduced oxidative stress, pain, or inflammation .
-
Antimicrobial, Antifungal, Antiviral Applications
-
Antitumor or Cytotoxic Applications
- Field : Medicinal Chemistry
- Summary : Thiazole derivatives have been found to act as antitumor or cytotoxic agents . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effect on a prostate cancer .
- Results : Successful applications would result in reduced tumor growth or increased cell death .
-
Diuretic and Anticonvulsant Applications
- Field : Medicinal Chemistry
- Summary : Thiazole derivatives have been found to act as diuretic and anticonvulsant agents .
- Results : The outcomes of these applications would also depend on the specific derivative and its intended use. In general, successful applications would result in increased urine output or reduced seizure activity .
-
Neuroprotective Applications
-
Potential BRAFV600E Inhibitors
- Field : Oncology
- Summary : 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles have been designed and synthesized as potential BRAFV600E inhibitors .
- Methods : These compounds were synthesized by coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with the appropriate amines .
- Results : One analog, namely 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide, provided promising results in view of its use in drug development .
-
Selective Action Towards Human Glioblastoma and Melanoma Cells
- Field : Oncology
- Summary : Certain thiazole compounds have demonstrated a selective action towards human glioblastoma U251 cells and human melanoma WM793 cells .
- Methods : These compounds were tested in MTT assay .
- Results : The outcomes of these applications would depend on the specific derivative and its intended use. In general, successful applications would result in reduced tumor growth or increased cell death .
-
Potential Inhibitors of Abnormal Cellular Proliferation
- Field : Oncology
- Summary : 2-Acetamido-1,3 benzo-thiazole-6-carboxamide scaffold has been found to display selectivity against the mutated BRAF, leading to abnormal activation of the MAPK signaling pathway and thus, uncontrolled cellular proliferation and cancer development .
- Methods : New substituted benzothiazole derivatives were designed and synthesized by coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with the appropriate amines .
- Results : One analog, namely 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide, provided promising results in view of its use in drug development .
特性
IUPAC Name |
2-acetamido-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKINQVZUSLLCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357007 | |
| Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-1,3-thiazole-4-carboxylic acid | |
CAS RN |
50602-38-5 | |
| Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetamido-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

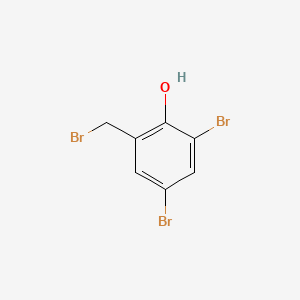
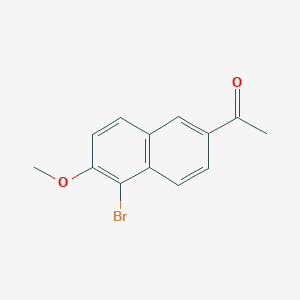
![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)
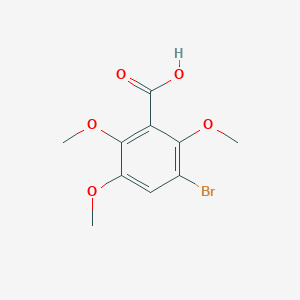

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)
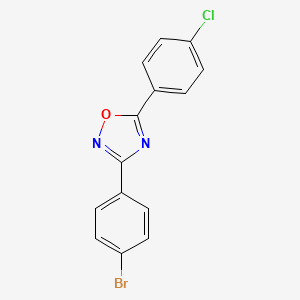
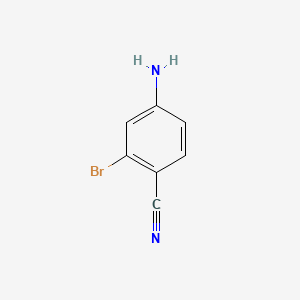
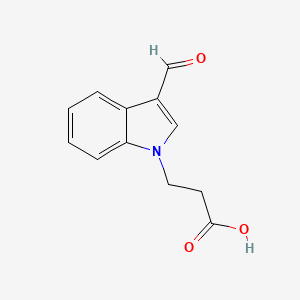
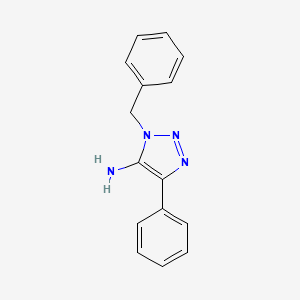

![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)
